地西他司汀

描述

Taleranol, also known as β-zearalanol or teranol, is a synthetic, nonsteroidal estrogen of the resorcylic acid lactone group . It is related to mycoestrogens found in Fusarium spp . Taleranol was never marketed .

Molecular Structure Analysis

Taleranol has the IUPAC name (7S,11S)-7,15,17-Trihydroxy-11-methyl-12-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-13-one . Its molecular formula is C18H26O5 and its molar mass is 322.401 g·mol−1 .

科学研究应用

慢性肾脏病 (CKD) 患者贫血治疗

地西他司汀是一种很有前途的口服药物,可替代注射用促红细胞生成剂 (ESA),用于治疗 CKD 患者的贫血 {svg_1}. 它已在印度获批用于未接受透析或正在接受透析的 CKD 成人患者 {svg_2}. 在临床试验中,地西他司汀在提高血红蛋白水平方面不劣于达贝泊埃替丁α和促红细胞生成素α {svg_3}.

CKD 患者真实世界证据的产生

Zydus Lifesciences Ltd. 宣布启动地西他司汀在 CKD 诱发性贫血患者中进行的 IV 期临床试验 {svg_4}. 这项多中心上市后监测研究将评估地西他司汀在 52 周内治疗 CKD 受试者贫血的安全性和有效性 {svg_5}.

了解细胞的氧气感应机制

地西他司汀的开发基于诺贝尔生理学或医学奖获奖科学,该科学发现了细胞通过缺氧诱导因子 (HIF) 的氧气感应机制 {svg_6}. 这使人们更好地了解了细胞如何响应氧气水平,这在许多生物过程中至关重要。

COVID-19 治疗的潜在应用

目前正在研究地西他司汀在治疗 COVID-19 中的潜在用途 {svg_7}. 虽然该应用的详细信息尚未完全了解,但这代表着一个有希望的研究领域。

安全和危害

属性

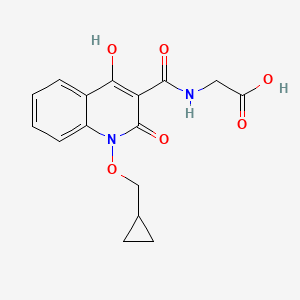

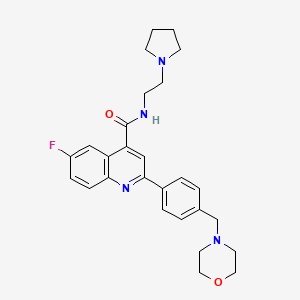

IUPAC Name |

2-[[1-(cyclopropylmethoxy)-4-hydroxy-2-oxoquinoline-3-carbonyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O6/c19-12(20)7-17-15(22)13-14(21)10-3-1-2-4-11(10)18(16(13)23)24-8-9-5-6-9/h1-4,9,21H,5-8H2,(H,17,22)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKRKQQLJYBAPQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CON2C3=CC=CC=C3C(=C(C2=O)C(=O)NCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901337362 | |

| Record name | Desidustat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901337362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The small molecule hypoxia-inducible factor, desidustat, inhibits the prolyl hydrozylase and stimulates erythropoiesis. It is currently being investigated against anemia of inflammation and COVID-19. | |

| Record name | Desidustat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16135 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

1616690-16-4 | |

| Record name | Desidustat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1616690164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desidustat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16135 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Desidustat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901337362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESIDUSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y962PQA4KS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How does taleranol exert its estrogenic effects?

A1: While the precise mechanism is not fully elucidated in the provided research, taleranol, like other resorcylic acid lactones (RALs), likely exerts estrogenic effects by interacting with estrogen receptors. []

Q2: What are the downstream effects of taleranol's interaction with its target?

A2: Taleranol's interaction with estrogen receptors can lead to various downstream effects, particularly impacting reproductive processes. In ewes, exposure to zearalenone, which is metabolized to taleranol, has been linked to a lower ovulation rate. []

Q3: What is the molecular formula and weight of taleranol?

A3: While not explicitly stated in the provided research, taleranol shares the same molecular formula and weight as its diastereoisomer, zeranol, which is C18H26O5 with a molecular weight of 322.4 g/mol. [, , ]

Q4: What is known about the stability of taleranol under various storage conditions?

A4: Research indicates that taleranol, similar to zeranol, exhibits good stability in bovine urine under various storage conditions, including freezing, room temperature, and direct sunlight. []

Q5: Does taleranol possess any known catalytic properties or have industrial applications?

A5: The provided research focuses primarily on taleranol's presence as a metabolite and its analytical detection. No catalytic properties or industrial applications are mentioned.

Q6: Have there been any computational studies on taleranol?

A6: The provided research does not mention any specific computational studies or QSAR models developed for taleranol.

Q7: How does the structure of taleranol relate to its estrogenic potency compared to other RALs?

A7: Taleranol exhibits lower estrogenic potency compared to zeranol and other RALs like zearalenone, α-zearalenol, and zearalanone. This difference in potency is likely attributed to the stereochemistry at the C-7 position, where taleranol is the β-epimer. []

Q8: What are the regulatory implications of taleranol presence in food products?

A8: While taleranol itself might not have specific regulatory limits, its presence in food products, especially meat, is often considered alongside zeranol due to their metabolic relationship. The presence of taleranol, alongside zeranol, in a sample can help differentiate between illegal zeranol use and contamination from feed. [, , , , ]

Q9: What is known about the metabolism of taleranol in animals?

A9: Taleranol is a metabolite of zeranol, formed via in vivo biotransformation. Research indicates that taleranol can be further metabolized through glucuronidation and sulfation in the liver of rats and pigs. [] In veal calves, taleranol has been identified as a major metabolite of zeranol. []

Q10: Is there any information on taleranol resistance?

A10: The provided research does not discuss any specific resistance mechanisms related to taleranol.

Q11: What are the known toxicological effects of taleranol?

A11: The research mainly focuses on analytical methods and does not delve into the detailed toxicological profile of taleranol.

Q12: Are there any drug delivery strategies mentioned for taleranol?

A12: The provided research does not discuss any specific drug delivery strategies for taleranol.

Q13: What analytical methods are commonly employed for taleranol detection and quantification?

A13: Several analytical methods are employed for taleranol analysis, with GC-MS and LC-MS/MS being the most prevalent. These techniques offer high sensitivity and selectivity, enabling the detection of taleranol residues in various matrices like urine, muscle tissue, and liver. [, , , , , , , , ]

Q14: What sample preparation techniques are commonly used in taleranol analysis?

A14: Sample preparation often involves liquid-liquid extraction (LLE) using solvents like diethyl ether, followed by cleanup steps using solid-phase extraction (SPE) with various cartridges. Immunoaffinity columns are also frequently employed for targeted purification. [, , ]

Q15: What is the environmental fate of taleranol?

A15: While the research primarily focuses on taleranol's presence in biological samples, one study detects zearalenone and α-zearalenol, a precursor to taleranol, in sewage treatment plant effluent, suggesting potential environmental release and the need for further investigation into their fate and impact. []

Q16: Is there any research on the dissolution and solubility of taleranol?

A16: The provided research does not specifically address the dissolution and solubility properties of taleranol.

Q17: How are analytical methods for taleranol validated?

A17: Method validation follows established guidelines like Commission Decision 2002/657/EC, assessing parameters like linearity, specificity, precision (repeatability and reproducibility), recovery, decision limit (CCα), detection capability (CCβ), and ruggedness. [, , ]

Q18: How is quality control maintained in analytical laboratories analyzing taleranol?

A18: While not explicitly detailed, quality control measures likely involve using certified reference materials, participating in proficiency testing schemes, and implementing strict quality management systems compliant with standards like ISO/IEC 17025. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

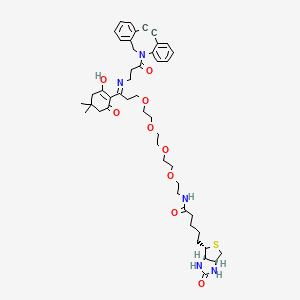

![N-(7-chloroquinolin-4-yl)-N'-[6-[(7-chloroquinolin-4-yl)amino]hexyl]-N'-methylhexane-1,6-diamine](/img/structure/B606986.png)

![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-prop-2-ynyliminopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B607005.png)

![[5-[3-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-[2-[2-[2-[2-[5-[(4R)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propylidene]amino]propanoylamino]pyridin-2-yl]methylimino-iminoazanium](/img/structure/B607008.png)